molecular formula C7H15ClO2S B1527455 Heptane-4-sulfonyl chloride CAS No. 920-88-7

Heptane-4-sulfonyl chloride

Cat. No. B1527455
CAS RN: 920-88-7
M. Wt: 198.71 g/mol
InChI Key: OWMJFQIHJFOWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptane-4-sulfonyl chloride is an organosulfur compound. It contains a total of 26 atoms; 15 Hydrogen atoms, 7 Carbon atoms, 2 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom . It also contains a total of 25 bonds, including 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 1 sulfone .


Synthesis Analysis

Sulfonyl chlorides, such as this compound, are often produced by the chlorination of sulfonic acids using thionyl chloride . Another approach involves the use of sulfonamides as the reagents for building a nitrogen-containing framework .


Molecular Structure Analysis

The molecular structure of this compound includes two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system . Sulfonyl halide groups occur when a sulfonyl functional group is singly bonded to a halogen atom .


Chemical Reactions Analysis

Sulfonyl chlorides, including this compound, are key intermediates in many chemical reactions. They can undergo electrophilic aromatic substitution, a common type of reaction involving aromatic rings . The formation of the sulfonamide group is often achieved by the reaction of the N-nucleophilic center in the substrate molecule with the corresponding sulfonyl chloride .


Physical And Chemical Properties Analysis

This compound contains a total of 25 bonds, including 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 1 sulfone . More detailed physical and chemical properties may require specific experimental measurements.

Scientific Research Applications

Application in Hydrocarbon Separation

Research by (Yu et al., 2014) explored the use of crosslinked polystyrene beads modified with sulfonyl groups, including heptane-4-sulfonyl chloride derivatives, for the separation of aromatic hydrocarbons from mixtures. These modified beads showed selectivity for aromatic hydrocarbons, offering potential applications in hydrocarbon separation processes.

Future Directions

Research in the field of new sulfonamide synthesis, which includes compounds like Heptane-4-sulfonyl chloride, has received a “second wind” due to the increase in the synthetic capabilities of organic chemistry . The development of new broad-spectrum antiviral drugs is an extremely important task for synthetic organic and medicinal chemistry . Therefore, this compound and similar compounds may play a significant role in future pharmaceutical research.

properties

IUPAC Name

heptane-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO2S/c1-3-5-7(6-4-2)11(8,9)10/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMJFQIHJFOWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptane-4-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Heptane-4-sulfonyl chloride
Reactant of Route 3
Heptane-4-sulfonyl chloride
Reactant of Route 4
Heptane-4-sulfonyl chloride
Reactant of Route 5
Heptane-4-sulfonyl chloride
Reactant of Route 6
Heptane-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.